(S)-1-cloro-propan-2-il-benzilcarbamato

Descripción general

Descripción

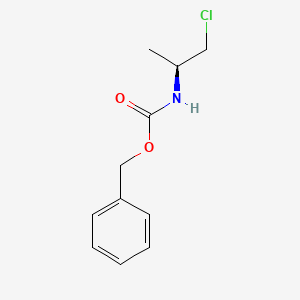

(S)-benzyl 1-chloropropan-2-ylcarbamate is an organic compound with a unique structure that includes a benzyl group, a chloropropyl group, and a carbamate functional group

Aplicaciones Científicas De Investigación

(S)-benzyl 1-chloropropan-2-ylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactivity.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 1-chloropropan-2-ylcarbamate typically involves the reaction of (S)-1-chloropropan-2-ol with benzyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of (S)-benzyl 1-chloropropan-2-ylcarbamate may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can help in maintaining the anhydrous environment and precise control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

(S)-benzyl 1-chloropropan-2-ylcarbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Hydrolysis: Benzylamine and carbon dioxide.

Oxidation: Benzaldehyde or benzoic acid.

Mecanismo De Acción

The mechanism of action of (S)-benzyl 1-chloropropan-2-ylcarbamate involves its reactivity with nucleophiles and its ability to form stable carbamate linkages. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry, where it may interact with active sites of enzymes to form covalent bonds, thereby inhibiting their activity.

Comparación Con Compuestos Similares

Similar Compounds

®-benzyl 1-chloropropan-2-ylcarbamate: The enantiomer of the compound with similar reactivity but different stereochemistry.

Benzyl 1-chloropropan-2-ylcarbamate: The racemic mixture of both enantiomers.

Benzyl carbamate: Lacks the chloropropyl group, leading to different reactivity and applications.

Uniqueness

(S)-benzyl 1-chloropropan-2-ylcarbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. The presence of the chloropropyl group also adds to its versatility in chemical reactions compared to simpler carbamates.

Actividad Biológica

(S)-benzyl 1-chloropropan-2-ylcarbamate is an organic compound characterized by its unique structural features, including a benzyl group, a chloropropan-2-yl moiety, and a carbamate functional group. Its molecular formula is C₁₂H₁₈ClN₁O₂, with a molecular weight of approximately 227.69 g/mol. This compound is notable for its chirality, indicated by the (S) designation, which refers to the specific three-dimensional arrangement of atoms around the chiral center. The biological activity of (S)-benzyl 1-chloropropan-2-ylcarbamate has garnered interest in medicinal chemistry and pharmacology due to its potential interactions with biological macromolecules.

The synthesis of (S)-benzyl 1-chloropropan-2-ylcarbamate typically involves several steps, including the formation of the carbamate linkage through reaction between an amine and a chloroformate. Understanding its chemical reactivity is crucial for exploring its biological applications.

Preliminary studies suggest that (S)-benzyl 1-chloropropan-2-ylcarbamate may interact with various biological targets, including enzymes and receptors. The presence of the chlorinated propanamine and carbamate groups allows for potential hydrogen bonding and hydrophobic interactions with target proteins. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research indicates that (S)-benzyl 1-chloropropan-2-ylcarbamate may influence enzyme kinetics by acting as an inhibitor or modulator in specific enzymatic pathways. Detailed kinetic studies are necessary to elucidate these interactions further .

- Comparative Analysis : The compound has been compared with structurally similar compounds to assess differences in biological activity. For instance, (R)-benzyl 1-chloropropan-2-ylcarbamate exhibited different biological properties due to its enantiomeric configuration .

- Potential Applications : Given its structural characteristics, (S)-benzyl 1-chloropropan-2-ylcarbamate holds promise as a building block in the synthesis of pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-Benzyl 1-chloropropan-2-ylcarbamate | Benzyl group, chlorinated propanamine | Chirality influences biological activity |

| (R)-Benzyl 1-chloropropan-2-ylcarbamate | Enantiomer with opposite configuration | Different interaction profiles with biological targets |

| Benzyl carbamate | Contains benzyl and carbamate group | Lacks chlorinated substituent |

| Benzyl N-(1-methylpropyl)carbamate | Similar carbamate structure | Different alkane chain length |

Research Implications

The unique combination of functional groups in (S)-benzyl 1-chloropropan-2-ylcarbamate suggests that it may exhibit distinct biological activities compared to its analogs. Further research into its mechanism of action could provide insights into its potential therapeutic applications.

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-chloropropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXUQSKCPRXENP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCl)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744452 | |

| Record name | Benzyl [(2S)-1-chloropropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-24-6 | |

| Record name | Benzyl [(2S)-1-chloropropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.